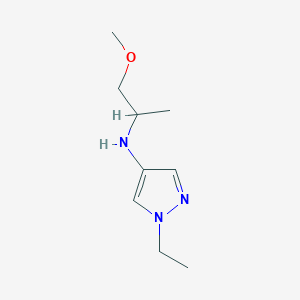

1-Ethyl-N-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C9H17N3O |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

1-ethyl-N-(1-methoxypropan-2-yl)pyrazol-4-amine |

InChI |

InChI=1S/C9H17N3O/c1-4-12-6-9(5-10-12)11-8(2)7-13-3/h5-6,8,11H,4,7H2,1-3H3 |

InChI Key |

FORONONWCKWOTP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)NC(C)COC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr) Reaction

- Reactants: 4-nitro-1H-pyrazole and a halogenated ether-substituted alkyl or aryl compound (e.g., 2-methoxy-4-fluoropyridine or 2-methoxy-4-chloropyridine).

- Base: Common bases include sodium hydride, sodium carbonate, potassium carbonate, cesium carbonate, or calcium hydride.

- Solvent: Dry solvents such as tetrahydrofuran (THF), toluene, acetonitrile, or dimethylformamide (DMF) under an inert nitrogen atmosphere.

- Conditions: The pyrazole is dissolved and cooled (0 °C), followed by base addition. After stirring at room temperature, the halogenated compound is added, and the reaction mixture is heated to 70–120 °C for 6–12 hours.

- Workup: Quenching with water precipitates the product, which is filtered and dried.

Catalytic Hydrogenation Reduction

- Catalyst: Palladium on carbon (Pd/C) or Raney nickel.

- Solvent: Methanol, ethanol, ethyl acetate, or other suitable solvents.

- Conditions: Room temperature under hydrogen atmosphere for 1–3 hours.

- Workup: Filtration to remove catalyst, followed by solvent removal under reduced pressure to isolate the amino-substituted pyrazole.

Representative Experimental Data from Related Compounds

| Step | Reagents & Conditions | Yield (%) | Product Characteristics |

|---|---|---|---|

| 1. S_NAr Reaction | 4-nitro-1H-pyrazole (2.0 g), NaH (60%, 780 mg), 2-methoxy-4-fluoropyridine (2.5 g), THF, 70 °C, 8 h | 66–82 | 2-methoxy-4-(4-nitro-1H-pyrazolyl)pyridine, white to pale yellow solid |

| 2. Catalytic Hydrogenation | Pd/C (10%), EtOH, H₂, rt, 1–3 h | 81–91 | 1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine, yellow to off-white solid |

Spectroscopic data for the amino product:

- LCMS (ESI): m/z 191.3 (M+H)+

- 1H NMR (400 MHz, DMSO-d6): δ 8.09 (d, J=5.7 Hz, 1H), 7.75 (d, J=0.8 Hz, 1H), 7.34 (d, J=0.7 Hz, 1H), 7.30 (dd, J=5.8, 1.9 Hz, 1H), 7.00 (d, J=1.9 Hz, 1H), 4.33 (s, 2H), 3.84 (s, 3H).

Adaptation for 1-Ethyl-N-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine

To prepare this compound, the methodology would involve:

- Using 4-nitro-1H-pyrazole substituted at the N1 position with an ethyl group.

- Employing a halogenated alkoxy-substituted propanol derivative (e.g., a 1-methoxypropan-2-yl halide or ether) as the electrophilic partner.

- Performing the nucleophilic aromatic substitution under similar base and solvent conditions.

- Followed by catalytic hydrogenation to reduce the nitro group to the amine.

This approach leverages the robustness of the S_NAr reaction and catalytic hydrogenation to introduce both the ethyl substituent on the pyrazole nitrogen and the 1-methoxypropan-2-yl group on the amino nitrogen.

Summary Table of Key Parameters

| Parameter | Typical Range / Options | Notes |

|---|---|---|

| Base | NaH, Na2CO3, K2CO3, Cs2CO3, CaH2 | NaH preferred for strong base effect |

| Solvent | THF, toluene, acetonitrile, DMF | Dry, inert atmosphere required |

| Temperature (S_NAr) | 70–120 °C | Heating necessary for substitution |

| Reaction Time (S_NAr) | 6–12 hours | Longer times improve conversion |

| Catalyst (Hydrogenation) | Pd/C (5–10%), Raney Ni | Pd/C preferred for cleaner reaction |

| Solvent (Hydrogenation) | MeOH, EtOH, EA | Methanol or ethanol preferred |

| Hydrogen Pressure | Atmospheric (balloon) or slight pressure | Room temperature sufficient |

| Yield (Overall) | 70–90% | High yields achievable |

Research Findings and Practical Considerations

- The S_NAr step is highly dependent on the nature of the halogen leaving group and the base used; fluorides and chlorides are effective leaving groups.

- The choice of base affects reaction rate and yield; sodium hydride provides strong deprotonation facilitating nucleophilic attack.

- Catalytic hydrogenation is mild and selective for nitro group reduction without affecting other functional groups.

- The solvents and catalysts are recyclable, making the process economically and environmentally favorable for scale-up.

- The method avoids harsh reagents and conditions, minimizing impurities and simplifying purification.

Chemical Reactions Analysis

1-Ethyl-N-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyrazole ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of pyrazole alcohols.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA), leading to various substituted pyrazoles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-Ethyl-N-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine. Research indicates that compounds containing the pyrazole moiety can inhibit various cancer cell lines through multiple mechanisms, such as:

- Inducing apoptosis

- Inhibiting cell proliferation

- Targeting specific kinases associated with cancer progression.

A notable case study demonstrated that pyrazole derivatives exhibited selective cytotoxicity against pancreatic ductal adenocarcinoma (PANC-1) cells, emphasizing their potential as lead compounds for cancer therapy .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Pyrazole derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). A review of recent literature indicates that these compounds can effectively modulate inflammatory pathways, making them candidates for treating chronic inflammatory diseases .

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the efficacy of this compound and similar compounds. These studies often utilize animal models to evaluate:

- Dosage effects

- Bioavailability

- Mechanisms of action.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of PANC-1 cell proliferation | |

| Anti-inflammatory | Reduction of COX activity | |

| Antimicrobial | Activity against Gram-positive bacteria |

Synthesis and Multicomponent Reactions

The synthesis of this compound often involves multicomponent reactions (MCRs), which are favored for their efficiency and ability to produce complex molecules in fewer steps. Recent advancements in MCR methodologies have facilitated the rapid development of pyrazole derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular pathways and biological responses. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key pyrazole-4-amine derivatives and their structural features:

Key Observations:

- Substituent Flexibility : The target compound’s 1-methoxypropan-2-yl group distinguishes it from aromatic substituents (e.g., pyrimidinylmethyl in or quinazoline in ). This aliphatic, ether-containing group may improve solubility compared to purely hydrophobic analogs like 1-(p-tolyl)-3-tert-butyl derivatives .

- Electronic Configuration : highlights that replacing pyrazole with isoxazole or altering substituent positions (e.g., 40n, 40p) drastically reduces TNF-α inhibition, underscoring the pyrazole ring’s electronic importance. The target compound’s ethyl and methoxy groups may fine-tune electron density for optimal binding .

- Biological Relevance: Compounds like 40a (with p-tolyl and tert-butyl groups) show high bioactivity, suggesting that substituent bulkiness and aromaticity are critical.

Physicochemical Properties

- Molecular Weight and Lipophilicity : The target compound’s molecular weight (~183.25) is lower than quinazoline hybrids (e.g., 315.37 for compound 8 ), suggesting better bioavailability. The methoxy group may reduce logP compared to alkyl or aryl substituents.

- Synthetic Accessibility : Analogous compounds in and are synthesized via nucleophilic substitution or coupling reactions. For example, compound 12 in uses THF and heating for amine coupling, a method likely applicable to the target compound .

Biological Activity

1-Ethyl-N-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine (CAS Number: 1247605-63-5) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that may contribute to its interaction with various biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 183.25 g/mol. The structure includes an ethyl group and a methoxypropan-2-yl substituent, which are significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1247605-63-5 |

| Molecular Formula | C₉H₁₇N₃O |

| Molecular Weight | 183.25 g/mol |

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities such as:

- Antibacterial Activity : Pyrazole derivatives have been studied for their antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

- Anticancer Activity : Some studies suggest that pyrazole compounds can inhibit tumor cell growth by interfering with microtubule dynamics, leading to cell cycle arrest in cancer cells .

- Anti-inflammatory Properties : Pyrazole derivatives may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Antibacterial Efficacy

A study evaluating the antibacterial properties of various pyrazole derivatives found that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 10 to 24 mm, with some derivatives showing superior efficacy compared to standard antibiotics like ampicillin .

Anticancer Properties

In vitro studies assessed the anticancer potential of pyrazole derivatives, including this compound. Compounds were tested against several cancer cell lines (A549, HT-1080, SGC-7901), revealing that some derivatives significantly inhibited cell proliferation, with IC50 values indicating potent activity at low concentrations .

Mechanistic Insights

Molecular docking studies have been utilized to predict the binding affinities of pyrazole derivatives to various biological targets. For instance, docking simulations suggested strong interactions with target enzymes involved in cancer progression and bacterial resistance mechanisms .

Q & A

Q. What are the standard synthetic routes for preparing 1-Ethyl-N-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine, and how are intermediates purified?

Methodological Answer: A common approach involves Ullmann-type coupling or nucleophilic substitution. For example, a pyrazole core is functionalized using a secondary amine (e.g., 1-methoxypropan-2-amine) in the presence of a base (e.g., Cs₂CO₃) and a catalyst (e.g., CuBr) at 35–50°C for 24–48 hours . Post-reaction, the crude product is purified via liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (e.g., ethyl acetate/hexane gradient) to isolate the target compound. Low yields (~17%) may necessitate optimization of solvent polarity or catalyst loading .

Q. How is structural characterization of this compound performed, and what spectral markers are critical?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include pyrazole C4-H (δ ~7.2–7.5 ppm) and ethyl/methoxy groups (δ ~1.2–1.4 ppm for CH₃; δ ~3.3–3.5 ppm for OCH₃) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <5 ppm error .

- IR : Amine N-H stretches (~3298 cm⁻¹) and ether C-O (~1100 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can reaction yields be optimized for N-alkylation of pyrazole derivatives like this compound?

Methodological Answer: Yield optimization requires:

- Catalyst Screening : Compare Cu(I) salts (CuBr vs. CuI) to enhance coupling efficiency .

- Temperature Control : Elevated temperatures (50–60°C) may accelerate kinetics but risk side reactions (e.g., over-alkylation) .

- Solvent Selection : Polar aprotic solvents (DMSO, DMF) improve solubility but may require rigorous drying to prevent hydrolysis .

Q. How are pharmacological activities (e.g., antimicrobial) evaluated for such compounds, and how are false positives mitigated?

Methodological Answer:

- MTT Assay : Assess cytotoxicity using mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .

- Agar Diffusion : Test bacterial inhibition (e.g., S. aureus, E. coli) with zone-of-inhibition measurements. Include positive controls (e.g., ampicillin) and solvent blanks to validate results .

- Dose-Response Curves : Calculate IC₅₀ values using serial dilutions (1–100 µM) to confirm potency .

Q. How are contradictions in spectral data resolved during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine NMR (for connectivity) with X-ray crystallography (absolute configuration) .

- DFT Calculations : Simulate expected NMR shifts for proposed structures and compare with experimental data .

- Isotopic Labeling : Use deuterated analogs to confirm exchangeable protons (e.g., NH groups) .

Q. What strategies are used to design analogs with improved metabolic stability?

Methodological Answer:

- Bioisosteric Replacement : Substitute the methoxy group with CF₃ or cyclopropyl to reduce oxidative metabolism .

- Prodrug Approaches : Mask the amine as a carbamate or acyloxymethyl derivative to enhance bioavailability .

- In Vitro Microsomal Assays : Compare half-life (t₁/₂) in liver microsomes (human vs. rodent) to prioritize stable leads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.